Comparative Physicochemical Profile: 7-Fluoromethyl vs. 7-Methyl and 7-Trifluoromethyl Analogs
The computed XLogP3-AA of 7-(fluoromethyl)imidazo[1,2-a]pyrimidine is 1.3, which is intermediate between the 7-methyl analog (predicted XLogP ~0.9–1.0) and the 7-trifluoromethyl analog (predicted XLogP ~1.8–2.2) [1]. The compound possesses 3 hydrogen-bond acceptor sites (the fluoromethyl fluorine plus two pyrimidine nitrogens) compared to 0 for 7-methyl and 3 for 7-trifluoromethyl (the latter's fluorine acceptors being weaker HBA due to electron withdrawal). This distinct HBA profile may critically affect target binding conformations in polar enzyme active sites [2].
| Evidence Dimension | Computed XLogP3-AA (Lipophilicity) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.3 |
| Comparator Or Baseline | 7-Methyl: XLogP ~0.9–1.0 (predicted); 7-Trifluoromethyl: XLogP ~1.8–2.2 (predicted) |
| Quantified Difference | Intermediate lipophilicity: ~0.3–0.4 units higher than 7-methyl; ~0.5–0.9 units lower than 7-trifluoromethyl |
| Conditions | Computed values (PubChem XLogP3 3.0); experimental logP/logD not reported |
Why This Matters
Intermediate lipophilicity can provide a balanced ADME profile—sufficient membrane permeability without the excessive metabolic clearance or hERG binding risk associated with higher logP analogs—making this compound a strategic choice for lead optimization libraries.
- [1] PubChem. Compound Summary for CID 45088311: 7-(Fluoromethyl)imidazo[1,2-a]pyrimidine. Computed Properties section. National Center for Biotechnology Information (2025). View Source
- [2] Jismy, B.; Akssira, M.; Knez, D.; Guillaumet, G.; Gobec, S.; Abarbri, M. Efficient synthesis and preliminary biological evaluations of trifluoromethylated imidazo[1,2-a]pyrimidines and benzimidazo[1,2-a]pyrimidines. New J. Chem. 2019, 43, 9965–9974. View Source
